molecular formula C14H8N2O7 B1346452 4-Nitrobenzoic anhydride CAS No. 902-47-6

4-Nitrobenzoic anhydride

Cat. No. B1346452
CAS RN: 902-47-6
M. Wt: 316.22 g/mol
InChI Key: JYMVSZGJZRQOFY-UHFFFAOYSA-N
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Description

4-Nitrobenzoic anhydride is a unique chemical compound with the linear formula C14H8N2O7 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-Nitrobenzoic anhydride can be achieved through various methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Alternatively, it can start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzoic anhydride is represented by the formula C14H8N2O7 . Its molecular weight is 316.2225 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving 4-Nitrobenzoic anhydride are quite complex. It participates in the biosynthesis of the antibiotic aureothin . Infrared Fourier transform spectroscopic studies suggest that the molecules of 4-nitrobenzoic acid get adsorbed on the surfaces of fine silver powder as carboxylate .


Physical And Chemical Properties Analysis

4-Nitrobenzoic anhydride has a molecular weight of 316.2225 . It is considered to be moisture sensitive . It is also stable, toxic, and non-biodegradable .

Safety And Hazards

4-Nitrobenzoic anhydride is classified as a skin sensitizer . It is harmful if swallowed and may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

(4-nitrobenzoyl) 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O7/c17-13(9-1-5-11(6-2-9)15(19)20)23-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMVSZGJZRQOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301932
Record name 4-nitrobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzoic anhydride

CAS RN

902-47-6
Record name Benzoic acid, anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitrobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
I Shiina, R Miyao - Heterocycles, 2008 - tus.elsevierpure.com
… alcohols using 2,6-dimethyl-4-nitrobenzoic anhydride with triethylamine by the promotion of 4-… using 2,6-dimethyl-4-nitrobenzoic anhydride in the presence of 4-(dimethylamino)pyridine. …
Number of citations: 16 tus.elsevierpure.com
J Koskikallio, U Turpeinen - Acta Chern. Scand, 1971 - actachemscand.org
… The hydrolysis of 4-nitrobenzoic anhydride was autocatalytic in dioxan containing 0.0247 mol of water per 1. The rate constants of hydrolysis of the different anhydrides at the same …
Number of citations: 3 actachemscand.org
I Shiina, T Katoh, S Nagai… - The Chemical Record, 2009 - Wiley Online Library
… Other coupling reagents, such as 4-trifluoromethylbenzoic anhydride (TFBA)17 and 4-nitrobenzoic anhydride (PNBA), also provided the monomeric lactone 16c in reasonable yields, …
Number of citations: 29 onlinelibrary.wiley.com
H Adibi, AR Massah, MB Majnooni… - Synthetic …, 2010 - Taylor & Francis
… For example, the reaction of benzenesulfonamide with 4-nitrobenzoic anhydride did not … acylation of benzenesulfonamide with benzoic-4-nitrobenzoic anhydride. After completion of the …
Number of citations: 17 www.tandfonline.com
RJ Linhardt, BL Murr, E Montgomery… - The Journal of …, 1982 - ACS Publications
… d Rates listed in brackets are of decompositions affording 4-nitrobenzoic anhydride and … -d6 sulfoxide affords the benzhydryl alcohol and 4-nitrobenzoic anhydride instead of the ester. …
Number of citations: 20 pubs.acs.org
I Shiina - Bulletin of the Chemical Society of Japan, 2014 - journal.csj.jp
… Furthermore, we found that 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) was also a quite effective coupling reagent for providing the carboxylic ester with high chemoselectivity (…
Number of citations: 50 www.journal.csj.jp
I Trabelsi, K Essid, MH Frikha - Industrial Crops and Products, 2017 - Elsevier
Compared to carboxylic acids, carboxylic anhydrides are efficient acylating agents. Mixed anhydrides are appreciated in organic chemistry because of their high reactivity. They are …
Number of citations: 8 www.sciencedirect.com
SJ Childress, MG Cordasco, OJ Plekss… - Journal of the American …, 1954 - ACS Publications
… However, a portion of 2,6-dichloro-4-nitrobenzoic anhydride could be recovered from the solution. The yellow needles, from alcohol, melted at 190-191.5. …
Number of citations: 11 pubs.acs.org
S Kang, H Yim, J Won, M Kim, J Kim… - BULLETIN-KOREAN …, 2008 - researchgate.net
… When amines 5e and 5f are used, 4-nitrobenzoic anhydride was yielded as the by-product. Treatment of some aliphatic or aromatic carboxylic acids 4 …
Number of citations: 17 www.researchgate.net
I Shiina - jlc.jst.go.jp
… Furthermore, we found that 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) was also a quite effective coupling reagent for providing the carboxylic ester with high chemoselectivity (…
Number of citations: 0 jlc.jst.go.jp

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